Chemical Properties of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol: A Technical Guide
Chemical Properties of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol: A Technical Guide
This in-depth technical guide details the chemical properties, synthesis, and applications of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol , a specialized chiral intermediate relevant to pharmaceutical research, particularly in the development of SGLT2 inhibitors and other tetrahydrofuran-based therapeutics.[1]
Executive Summary
(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol (also known as (3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol) is a disubstituted tetrahydrofuran derivative characterized by a trans-vicinal arrangement of a hydroxyl group and a 4-chlorophenoxy moiety.[1][2] This compound serves as a critical chiral building block and impurity standard in the synthesis and quality control of pharmaceutical agents, most notably sodium-glucose cotransporter-2 (SGLT2) inhibitors like Empagliflozin, and potentially in antiretroviral drug design.[1] Its chemical behavior is defined by the interplay between the conformational flexibility of the oxolane ring and the electronic effects of the chlorophenoxy substituent.
Chemical Identity & Structural Analysis
2.1 Nomenclature & Identification
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IUPAC Name: (3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol[1][2]
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Common Name: (3R,4R)-Trans-4-(4-chlorophenoxy)-3-hydroxytetrahydrofuran[1][2]
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Molecular Weight: 214.65 g/mol [1]
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SMILES: Clc1ccc(O[C@H]2COCC2O)cc1 (Generic trans-isomer representation)[1]
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Chirality: The (3R, 4R) configuration in a 3,4-disubstituted tetrahydrofuran ring typically denotes a trans relationship between the substituents, assuming standard Cahn-Ingold-Prelog (CIP) priority rules where O(hydroxyl) > C(ring) and O(phenoxy) > C(ring).[1]
2.2 Stereochemical Conformation
The (3R,4R) stereochemistry imposes a specific spatial arrangement. In the 3,4-disubstituted tetrahydrofuran system:
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Trans-Configuration: The hydroxyl group at C3 and the phenoxy group at C4 are on opposite faces of the ring.[1][2] This minimizes steric repulsion between the two oxygen-containing substituents.[1][2]
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Ring Pucker: The oxolane ring adopts an envelope or twist conformation to alleviate torsional strain.[2] The bulky 4-chlorophenoxy group likely occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.[1]
Physicochemical Properties
The following properties are derived from computational models and empirical data of structural analogs (e.g., 3-hydroxytetrahydrofuran, 4-substituted phenols).
| Property | Value (Predicted/Analog) | Significance |
| Physical State | Viscous Oil or Low-Melting Solid | Hydrogen bonding (OH) increases viscosity/MP compared to ethers.[1][2] |
| Boiling Point | ~320°C (at 760 mmHg) | High BP due to intermolecular H-bonding and molecular weight.[2] |
| LogP (Octanol/Water) | 1.8 – 2.2 | Moderately lipophilic; crosses biological membranes but retains aqueous solubility.[2] |
| pKa (Hydroxyl) | ~14.5 | Typical secondary alcohol acidity; deprotonation requires strong bases (e.g., NaH). |
| H-Bond Donors | 1 (–OH) | Critical for receptor binding and solubility.[1][2] |
| H-Bond Acceptors | 3 (Ether O, Alcohol O) | Facilitates interaction with solvent water and protein active sites.[2] |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water | Suitable for organic synthesis and biological assays.[2] |
Synthesis & Manufacturing Methodologies
The synthesis of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol requires precise stereocontrol.[1] The most robust pathway involves the nucleophilic opening of a chiral epoxide.[2]
4.1 Primary Synthetic Route: Epoxide Opening
This route utilizes 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane) as the starting material.[1] To achieve the (3R,4R) configuration, one must start with the appropriate chiral epoxide or employ asymmetric catalysis.
Step-by-Step Protocol:
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Precursor Preparation: Synthesis of chiral 3,4-epoxytetrahydrofuran from L-tartaric acid or D-mannitol derivatives to establish the initial stereocenters.[1][2]
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Nucleophilic Attack: Reaction of the epoxide with 4-chlorophenol in the presence of a base (e.g., K₂CO₃ or NaH) or a Lewis acid catalyst.[2]
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Regio- and Stereoselectivity: The nucleophile (phenoxide) attacks the epoxide from the face opposite to the oxygen bridge (S_N2 mechanism), resulting in a trans-opening .[1][2]
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Note: If the starting epoxide is meso (cis), the product will be racemic (trans).[1] If the epoxide is chiral (trans), the product stereochemistry depends on the specific carbon attacked. For the (3R,4R) target, a specific chiral epoxide precursor is required.
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4.2 Visualization: Synthesis Pathway
Figure 1: Stereoselective synthesis pathway from chiral pool precursors via epoxide opening.
Reactivity Profile & Functionalization
The chemical behavior of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol is dominated by the secondary hydroxyl group and the aryl ether linkage.[1]
5.1 Hydroxyl Group Transformations
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Oxidation: Treatment with Dess-Martin Periodinane or Swern conditions yields the corresponding ketone (4-(4-chlorophenoxy)tetrahydrofuran-3-one).[1][2] This destroys the C3 stereocenter.[1][2]
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Esterification/Sulfonylation: Reaction with mesyl chloride (MsCl) or tosyl chloride (TsCl) generates sulfonates, which are excellent leaving groups for further nucleophilic substitution (e.g., to introduce amines or azides with inversion of configuration to 3S).
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Mitsunobu Reaction: Allows for the inversion of the C3 center or substitution with nucleophiles (e.g., phthalimide) to generate amine derivatives.
5.2 Aryl Ether & Ring Stability
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Ether Stability: The alkyl-aryl ether bond is robust under standard acidic and basic conditions, making it a stable scaffold during multi-step synthesis.[1][2] Cleavage typically requires harsh conditions (e.g., BBr₃), which would also affect the THF ring.
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Chlorophenyl Reactivity: The chlorine atom on the phenyl ring allows for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the structure further, potentially adding biaryl complexity.[1][2]
5.3 Reactivity Network Diagram
Figure 2: Reactivity profile highlighting key functional group transformations.
Applications in Drug Discovery
6.1 SGLT2 Inhibitor Development
This compound is structurally homologous to the tetrahydrofuran cores found in gliflozins (e.g., Empagliflozin , Dapagliflozin ).
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Impurity Standard: It serves as a critical reference standard for identifying oxidative degradation products or synthetic impurities in the manufacturing of Empagliflozin, where the THF ring may undergo hydroxylation or ring-opening/closing side reactions.[1][2]
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Metabolite Identification: Hydroxylated metabolites of THF-containing drugs are common.[1][2] This specific isomer helps confirm the stereochemistry of metabolic hotspots on the oxolane ring.[2]
6.2 HIV Protease Inhibitors
The 3-hydroxytetrahydrofuran moiety is a "privileged scaffold" in HIV protease inhibitors (e.g., Amprenavir , Darunavir ).
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P2 Ligand Design: The (3R,4R) isomer provides a unique vector for exploring the S2 subsite of the HIV protease enzyme. The 4-chlorophenoxy group can probe hydrophobic pockets that the unsubstituted THF ring cannot reach.[1][2]
Safety & Handling Protocols
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Hazard Classification: Likely Irritant (Xi) .[2]
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Handling:
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Disposal: Incinerate as organic chemical waste containing halogens.[2]
References
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Tetrahydrofuran Synthesis & Reactivity : Organic Chemistry Portal. "Synthesis of Tetrahydrofurans." Available at: [Link]
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Empagliflozin Impurity Profiling : Veeprho. "(3R,4R,5S)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)..."[1][2] Available at: [Link][1]
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3-Hydroxytetrahydrofuran Properties : Wikipedia. "3-Hydroxytetrahydrofuran."[1][2][3] Available at: [Link][1]
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Darunavir Intermediate Synthesis : National Institutes of Health (NIH).[2] "Practical Synthesis of the Bicyclic Darunavir Side Chain." Available at: [Link]
Sources
- 1. (3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(3,4,5-trimethoxybenzyl)dihydrofuran-2(3H)-one [webbook.nist.gov]
- 2. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(-)-3-Hydroxytetrahydrofuran | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
